molecular formula C5H3BrN4 B13120982 3-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine

3-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine

Cat. No.: B13120982
M. Wt: 199.01 g/mol
InChI Key: RPPROZOSJWFFPL-UHFFFAOYSA-N
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Description

3-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with a brominated pyrimidine derivative. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .

Properties

Molecular Formula

C5H3BrN4

Molecular Weight

199.01 g/mol

IUPAC Name

3-bromo-[1,2,4]triazolo[4,3-c]pyrimidine

InChI

InChI=1S/C5H3BrN4/c6-5-9-8-4-1-2-7-3-10(4)5/h1-3H

InChI Key

RPPROZOSJWFFPL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CN2C1=NN=C2Br

Origin of Product

United States

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